molecular formula C16H20ClN B1251268 N-benzyl-1-phenylpropan-2-amine;hydrochloride CAS No. 1085-43-4

N-benzyl-1-phenylpropan-2-amine;hydrochloride

Cat. No. B1251268
CAS RN: 1085-43-4
M. Wt: 261.79 g/mol
InChI Key: VRMZVDMDDHHROA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic pathways for compounds related to N-benzyl-1-phenylpropan-2-amine hydrochloride involve various methodologies, including asymmetric autocatalysis, where (R)-1-Phenylpropan-1-ol undergoes enantioselective autocatalysis with diethylzinc and benzaldehyde mediated by amine catalysts (Li ShengJian et al., 1993). Additionally, the use of copper-catalyzed intermolecular and intramolecular reactions has been documented for the synthesis of benzoxazole derivatives, showcasing the versatility of catalytic systems in synthesizing complex structures (Dazhuang Miao et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analysis is essential for understanding the reactivity and properties of a compound. Studies employing X-ray diffraction, NMR, and UV-Vis spectroscopy provide insights into the geometry, bond lengths, and electronic structure of related compounds, revealing the influence of substituents on the molecular conformation and stability (S. Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-1-phenylpropan-2-amine hydrochloride derivatives can be explored through various reactions, including Friedel-Crafts alkylation, which demonstrates the compound's ability to undergo electrophilic aromatic substitution and form complex structures with retention or inversion of configuration (S. Masuda et al., 1983). Such reactions highlight the compound's versatility in organic synthesis.

Scientific Research Applications

1. Spectroscopic Analysis and Identification

Chapman (2017) reports on the spectroscopic analysis of novel psychoactive substances, including N-benzyl-1-phenylpropan-2-amines. This research emphasizes the utility of spectroscopy in identifying and characterizing such compounds, which can be crucial for forensic and harm-reduction organizations (Chapman, 2017).

2. Chemical Reactions and Mechanisms

Mohana and Prasad (2008) studied the kinetics of oxidation reactions involving phenylpropanolamine hydrochloride, a compound related to N-benzyl-1-phenylpropan-2-amine. Their work provides insights into the chemical behaviors and reaction mechanisms of such compounds (Mohana & Prasad, 2008).

3. Pharmacophore Identification

Glennon et al. (1991) identified the pharmacophore of benzomorphans, with compounds including N-benzyl-1-phenylpropan-2-amines showing affinity for sigma receptors. This discovery is significant for understanding the pharmacological properties of related compounds (Glennon et al., 1991).

4. Metabolic Studies

Abdel-Monem (1975) researched the N-demethylation of tertiary amines, including derivatives of 1-phenylpropan-2-amine. This study is relevant to understanding the metabolic processes involved in the breakdown of N-benzyl-1-phenylpropan-2-amines (Abdel-Monem, 1975).

5. Protecting Group Research

Zhou et al. (2019) highlighted the role of N-benzyl as a protecting group in organic chemistry, which is directly relevant to N-benzyl-1-phenylpropan-2-amine. Their study offers insights into the methods for N-benzyl deprotection, crucial in the synthesis of drugs and natural products (Zhou et al., 2019).

6. Analytical Methods in Pharmaceuticals

Burke et al. (1974) developed a colorimetric method for determining phenylpropanolamine hydrochloride in pharmaceuticals, which could potentially be adapted for N-benzyl-1-phenylpropan-2-amine. This demonstrates the importance of analytical methods in quality control of pharmaceuticals (Burke et al., 1974).

Safety And Hazards

The safety information for “N-benzyl-1-phenylpropan-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-benzyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZVDMDDHHROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501064
Record name N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(1-phenylpropan-2-yl)amine hydrochloride

CAS RN

1085-43-4
Record name N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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